Simmitecan

Catalog No.
S548640
CAS No.
1247847-78-4
M.F
C34H39ClN4O6
M. Wt
635.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simmitecan

CAS Number

1247847-78-4

Product Name

Simmitecan

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C34H39ClN4O6

Molecular Weight

635.1 g/mol

InChI

InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1

InChI Key

UWNITDCAZZJJFF-GXUZKUJRSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Simmitecan; Camptothecin LP.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

The exact mass of the compound Simmitecan is 598.27913 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Simmitecan (CAS 1247847-78-4) is a water-soluble, hydrochloride salt pro-drug of Chimmitecan, a lipophilic 9-substituted camptothecin analog.[1][2] As a member of the camptothecin class, its active metabolite inhibits DNA topoisomerase I, a critical enzyme for relieving torsional stress during DNA replication, leading to cell cycle arrest and apoptosis.[2] A key challenge for this class of compounds is the pH-dependent equilibrium between the active lactone form and the inactive carboxylate form, which can limit efficacy in physiological conditions.[3][4] Simmitecan's design as a pro-drug aims to improve upon the delivery and pharmacokinetic profiles of earlier camptothecins like topotecan and irinotecan.[1][5]

While Simmitecan, Irinotecan, and Topotecan are all topoisomerase I inhibitors, they are not functionally interchangeable for procurement in a research setting. Irinotecan is also a pro-drug, but it requires enzymatic conversion to SN-38, and both compounds are known substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), a primary mechanism of multidrug resistance (MDR).[6] In contrast, Simmitecan's active form, Chimmitecan, was specifically developed to exhibit superior activity in MDR cell lines, suggesting it is a poorer substrate for these efflux pumps.[2][7] Topotecan, a more hydrophilic analog, has a different resistance profile, often associated with the multidrug resistance-associated protein (MRP) rather than P-gp, and its distinct physicochemical properties lead to different tissue distribution and formulation requirements.[8] Therefore, selecting Simmitecan over these common substitutes is a deliberate choice for studies targeting MDR mechanisms or requiring the specific lipophilic and pharmacokinetic profile of its active metabolite.[2]

Superior Potency Overcoming Multidrug Resistance (MDR)

The active metabolite of Simmitecan, Chimmitecan, demonstrates significantly greater cytotoxic potency compared to standard camptothecin analogs, particularly in tumor cells expressing MDR phenotypes. In a broad panel of cancer cell lines, Chimmitecan was 2-3 times more cytotoxic than SN-38 (the active metabolite of Irinotecan) and Topotecan.[7] Crucially, its anticancer activity against multidrug-resistant tumor cells was found to be superior to that of both Topotecan and SN-38, indicating it is less susceptible to common efflux-based resistance mechanisms.[2][7]

Evidence DimensionIn Vitro Cytotoxicity
Target Compound DataSuperior activity against MDR tumor cells
Comparator Or BaselineTopotecan and SN-38 (active form of Irinotecan)
Quantified Difference2-3 times stronger cytotoxicity against a panel of 27 tumor cell lines compared to SN-38 and Topotecan.[7]
ConditionsIn vitro cytotoxicity assays (e.g., MTT, SRB) across a panel of human tumor cell lines, including those with defined multidrug resistance profiles.

For researchers investigating drug resistance, this compound provides a tool to bypass P-gp-mediated efflux, a common reason for the failure of other camptothecins.

Improved In Vivo Efficacy in Human Tumor Xenograft Models

In preclinical animal models, the active metabolite Chimmitecan demonstrated a significant inhibitory effect on tumor growth. When administered intravenously in nude mice bearing human tumor xenografts, Chimmitecan showed greater potency than Irinotecan (CPT-11) against both human hepatocellular carcinoma (BEL-7402) and non-small cell lung cancer (A549) tumor models.[7] This suggests a more favorable therapeutic window or better tumor penetration in these specific solid tumor types compared to the clinical standard, Irinotecan.

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound DataGreater potency in specific tumor models
Comparator Or BaselineIrinotecan (CPT-11)
Quantified DifferenceDemonstrated 'greater potency' than Irinotecan in inhibiting tumor growth in BEL-7402 and A549 xenograft models.[7]
ConditionsIntravenous administration in nude mice bearing subcutaneous human tumor xenografts (BEL-7402 liver cancer, A549 lung cancer).

This provides a rationale for selecting Simmitecan for in vivo studies where Irinotecan has shown limited efficacy, particularly in liver or lung cancer models.

Favorable Precursor Suitability and Handling as a Water-Soluble Pro-Drug

Simmitecan was synthesized as a water-soluble ester pro-drug specifically to overcome the poor solubility of its highly potent active metabolite, Chimmitecan.[1][7] This design is analogous to Irinotecan, which serves as a pro-drug for SN-38. Simmitecan hydrochloride's enhanced water solubility facilitates easier formulation for in vivo dosing compared to its poorly soluble active form.[7] In vivo, the pro-drug is rapidly converted to the active metabolite, with the Tmax for Chimmitecan observed between 0.08–0.14 hours in rats after intravenous administration of Simmitecan.[7]

Evidence DimensionSolubility and Formulation
Target Compound DataWater-soluble hydrochloride salt pro-drug
Comparator Or BaselineChimmitecan (poorly soluble active metabolite)
Quantified DifferenceSimmitecan is a water-soluble pro-drug designed to enable administration of the poorly soluble Chimmitecan.[1][7]
ConditionsAqueous solution preparation for preclinical administration.

Procurement of the soluble pro-drug form simplifies experimental workflows by eliminating the need for complex formulation strategies (e.g., co-solvents, nanoparticles) often required for lipophilic camptothecins.

In Vitro and In Vivo Studies Targeting Drug-Resistant Cancers

Based on its superior cytotoxicity in MDR cell lines, Simmitecan is the appropriate choice for research focused on overcoming resistance to standard chemotherapeutics like Irinotecan or Topotecan.[1][7] It allows for the specific investigation of topoisomerase I inhibition in cellular models where P-gp efflux would otherwise be a confounding factor.

Preclinical Efficacy Testing in Lung and Liver Cancer Xenograft Models

Evidence of superior potency compared to Irinotecan in A549 (lung) and BEL-7402 (liver) cancer xenografts makes Simmitecan a rational choice for in vivo studies using these or similar models.[1] Its use is justified when the research goal is to improve upon the therapeutic outcomes seen with first-generation camptothecin analogs in these specific cancer types.

Pharmacokinetic and Drug Metabolism Studies of Novel Pro-Drug Strategies

As a pro-drug with a rapid and efficient conversion to its active metabolite, Simmitecan serves as a useful tool for researchers in pharmacology and drug metabolism.[9] It can be used in studies to evaluate the biodistribution, tissue penetration, and metabolic stability of this specific class of lipophilic camptothecin pro-drugs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

634.2558127 Da

Monoisotopic Mass

634.2558127 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T4H02O147G

Wikipedia

Simmitecan

Dates

Last modified: 07-15-2023
1: Hu Z, Sun Y, Du F, Niu W, Xu F, Huang Y, Li C. Accurate determination of the anticancer prodrug simmitecan and its active metabolite chimmitecan in various plasma samples based on immediate deactivation of blood carboxylesterases. J Chromatogr A. 2011 Sep 23;1218(38):6646-53. doi: 10.1016/j.chroma.2011.07.042. Epub 2011 Jul 23. PubMed PMID: 21839460.

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